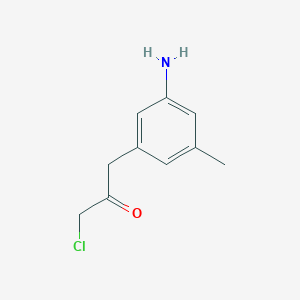
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol: is a chiral compound with a cyclopentane ring structure It contains a benzylamino group and a hydroxyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylcyclopentanol.
Amination: The hydroxyl group of 1-methylcyclopentanol is converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with benzylamine to introduce the benzylamino group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired rel-(1R,2R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce the compound in larger quantities.
Optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Purification: Employing advanced purification techniques, such as distillation or recrystallization, to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.
Substitution: The benzylamino group can participate in substitution reactions, such as nucleophilic substitution with other amines or alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
Chemistry
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for investigating stereospecific biochemical processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its structure can be modified to create pharmaceutical agents with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its chiral properties make it suitable for producing enantiomerically pure compounds.
Mechanism of Action
The mechanism by which rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The benzylamino group can interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
rel-(1S,2S)-2-(Benzylamino)-1-methylcyclopentan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-(Benzylamino)-1-cyclopentanol: A similar compound lacking the methyl group on the cyclopentane ring.
1-Methyl-2-(phenylamino)cyclopentanol: A compound with a phenylamino group instead of a benzylamino group.
Uniqueness
rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both a benzylamino group and a hydroxyl group on the cyclopentane ring. This combination of features makes it a valuable chiral building block and a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1R)-2-(benzylamino)-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-13(15)9-5-8-12(13)14-10-11-6-3-2-4-7-11/h2-4,6-7,12,14-15H,5,8-10H2,1H3/t12?,13-/m1/s1 |
InChI Key |
ZVEQSCRTRZHYTD-ZGTCLIOFSA-N |
Isomeric SMILES |
C[C@]1(CCCC1NCC2=CC=CC=C2)O |
Canonical SMILES |
CC1(CCCC1NCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


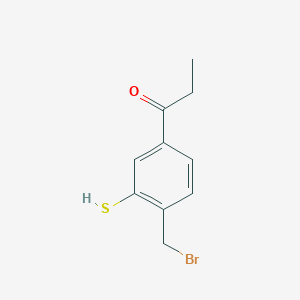
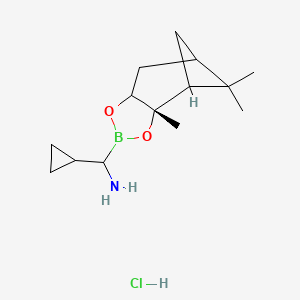

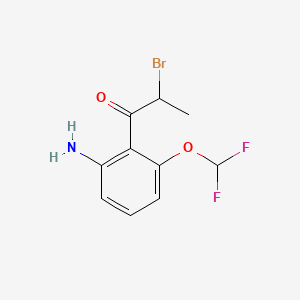
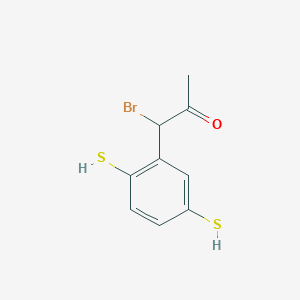
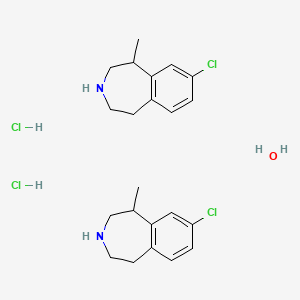


![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)
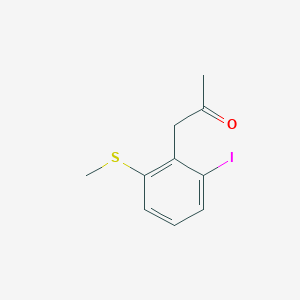
![[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066668.png)
